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molecular formula C12H7BrO B031776 2-Bromodibenzo[b,d]furan CAS No. 86-76-0

2-Bromodibenzo[b,d]furan

Cat. No. B031776
M. Wt: 247.09 g/mol
InChI Key: CRJISNQTZDMKQD-UHFFFAOYSA-N
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Patent
US09040718B2

Procedure details

The procedure for the synthesis of 19 was followed (1 eq. bromine was used) to prepare 20 from 19 as white crystals in a 50% yield. 1H NMR (400 MHz, CDCl3, 298 K): δ(ppm) 8.04-8.03 (d, J=2.00 Hz, 2H), 7.60-7.59 (d, J=2.00 Hz, 1H), 7.58-7.57 (d, J=2.00 Hz, 1H), 7.47 (s, 1H), 7.44 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:4]=2[CH:3]=1.[Br:15]Br>>[Br:15][C:10]1[CH:11]=[CH:12][C:7]2[O:6][C:5]3[CH:13]=[CH:14][C:2]([Br:1])=[CH:3][C:4]=3[C:8]=2[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(OC3=C2C=CC=C3)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(OC3=C2C=CC=C3)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(OC3=C2C=C(C=C3)Br)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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